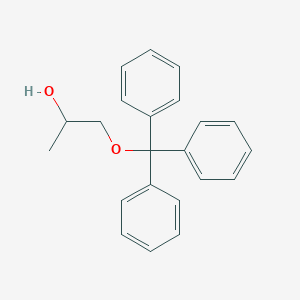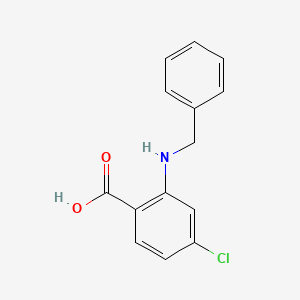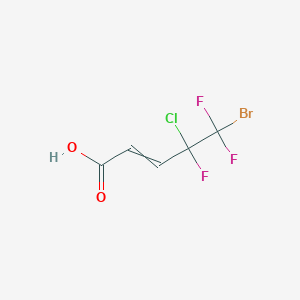
Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a trimethylammonium group and an iodide ion. This compound is often used in various chemical and biological applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide typically involves the reaction of 2,2-dimethylpropanoic acid with trimethylamine in the presence of an iodide source. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to avoid impurities.
Reaction Time: Optimized reaction times to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reagents: Halides, hydroxides, and other nucleophiles.
Oxidation Agents: Potassium permanganate or hydrogen peroxide.
Reduction Agents: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a hydroxide ion would yield a hydroxyl derivative.
科学的研究の応用
Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane transport mechanisms.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide involves its interaction with cellular membranes. The compound can alter membrane permeability, facilitating the transport of ions and molecules across the membrane. This is particularly useful in drug delivery applications where targeted delivery is essential.
類似化合物との比較
Similar Compounds
- Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N-diethyl-N-methyl-, iodide
- Propanoic acid, 2,2-dimethyl-, methyl ester
Uniqueness
Ethanaminium, 2-(2,2-dimethyl-1-oxopropoxy)-N,N,N-trimethyl-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for various applications.
特性
CAS番号 |
102139-31-1 |
|---|---|
分子式 |
C10H22INO2 |
分子量 |
315.19 g/mol |
IUPAC名 |
2-(2,2-dimethylpropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-10(2,3)9(12)13-8-7-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
KVAUHTNSCOAJLG-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
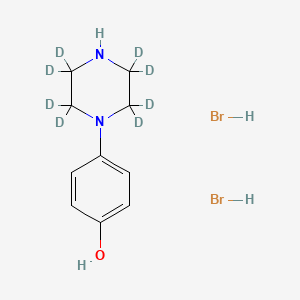


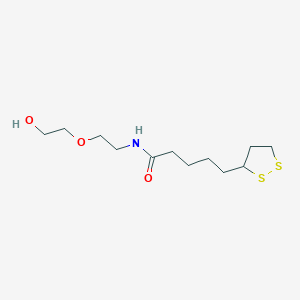

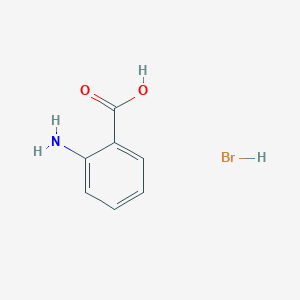
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081611.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

